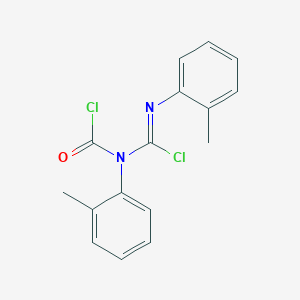
N-Chloroformyl N,N'-di-o-tolylchloroformamidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Chloroformyl N,N'-di-o-tolylchloroformamidine, also known as CDDC, is a potent and selective inhibitor of the protein kinase CK2. CK2 plays a crucial role in various cellular processes, including cell growth and differentiation, DNA repair, and apoptosis. Therefore, CDDC has been extensively studied for its potential as a therapeutic agent in cancer treatment.
Wirkmechanismus
N-Chloroformyl N,N'-di-o-tolylchloroformamidine inhibits CK2 by binding to the ATP-binding site of the kinase. This results in the inhibition of CK2 activity, which leads to the suppression of various signaling pathways involved in cancer cell growth and survival.
Biochemical and physiological effects:
This compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound has been shown to inhibit angiogenesis, which is essential for the growth and spread of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-Chloroformyl N,N'-di-o-tolylchloroformamidine is a potent and selective inhibitor of CK2, which makes it an ideal tool for studying the role of CK2 in various cellular processes. However, the synthesis process of this compound is complex and requires specialized equipment and expertise, which can limit its availability for lab experiments.
Zukünftige Richtungen
Further studies are needed to investigate the potential of N-Chloroformyl N,N'-di-o-tolylchloroformamidine as a therapeutic agent in cancer treatment. Additionally, the development of more efficient and cost-effective synthesis methods for this compound can increase its availability for lab experiments and clinical trials. Moreover, the role of CK2 in other diseases, such as neurodegenerative disorders, should be investigated to explore the potential of this compound in these areas.
Synthesemethoden
N-Chloroformyl N,N'-di-o-tolylchloroformamidine can be synthesized by reacting o-toluidine with phosgene to form N,N'-di-o-tolylchloroformamidine, followed by chlorination with chlorine gas to form this compound. The synthesis process involves several steps and requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
N-Chloroformyl N,N'-di-o-tolylchloroformamidine has been investigated for its potential as a therapeutic agent in cancer treatment. Studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Furthermore, this compound has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Eigenschaften
CAS-Nummer |
14290-32-5 |
|---|---|
Molekularformel |
C16H14Cl2N2O |
Molekulargewicht |
321.2 g/mol |
IUPAC-Name |
N-[C-chloro-N-(2-methylphenyl)carbonimidoyl]-N-(2-methylphenyl)carbamoyl chloride |
InChI |
InChI=1S/C16H14Cl2N2O/c1-11-7-3-5-9-13(11)19-15(17)20(16(18)21)14-10-6-4-8-12(14)2/h3-10H,1-2H3 |
InChI-Schlüssel |
XIBQCOLQSDXSCS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N=C(N(C2=CC=CC=C2C)C(=O)Cl)Cl |
Kanonische SMILES |
CC1=CC=CC=C1N=C(N(C2=CC=CC=C2C)C(=O)Cl)Cl |
Synonyme |
N-(1-Chloro-N-o-tolylformimidoyl)-o-methylcarbaniloyl chloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



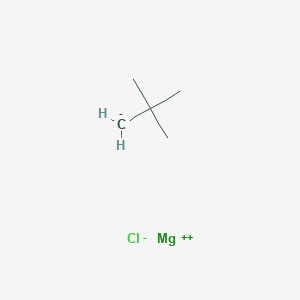
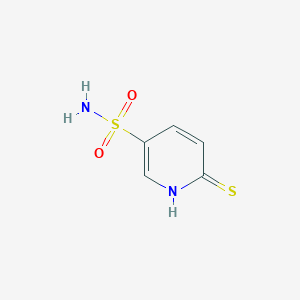
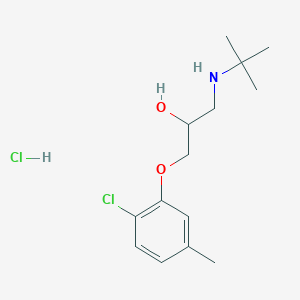


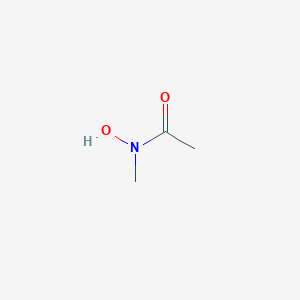
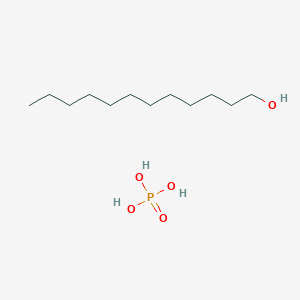

![5-Hydroxy-2,2,8-trimethyl-3,4-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B76079.png)


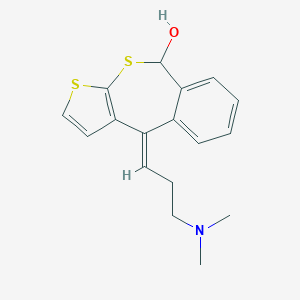

![Benzene, 1-methoxy-3-[(1E)-2-phenylethenyl]-](/img/structure/B76086.png)